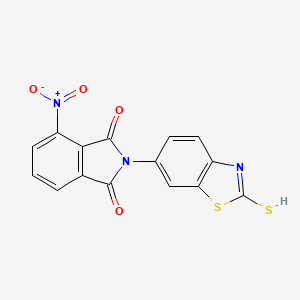

(-)-Enitociclib

Description

Propriétés

Numéro CAS |

299922-10-4 |

|---|---|

Formule moléculaire |

C15H7N3O4S2 |

Poids moléculaire |

357.4 g/mol |

Nom IUPAC |

4-nitro-2-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)isoindole-1,3-dione |

InChI |

InChI=1S/C15H7N3O4S2/c19-13-8-2-1-3-10(18(21)22)12(8)14(20)17(13)7-4-5-9-11(6-7)24-15(23)16-9/h1-6H,(H,16,23) |

Clé InChI |

XZCFYWWZCCVGFB-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC4=C(C=C3)NC(=S)S4 |

SMILES isomérique |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)S |

SMILES canonique |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC4=C(C=C3)N=C(S4)S |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

NIT; |

Origine du produit |

United States |

Foundational & Exploratory

Target Validation of (-)-Enitociclib in Multiple Myeloma: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the target validation of (-)-enitociclib, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, in the context of multiple myeloma (MM). By summarizing key preclinical data, detailing experimental methodologies, and visualizing the underlying biological pathways, this document serves as a valuable resource for professionals engaged in oncology research and drug development.

Executive Summary

Multiple myeloma, a malignancy of plasma cells, remains a significant therapeutic challenge. Preclinical research has identified CDK9 as a promising therapeutic target in MM due to its critical role in regulating the transcription of key oncoproteins. This compound (also known as VIP152) is a potent and selective inhibitor of CDK9 that has demonstrated significant anti-myeloma activity in preclinical models. This document outlines the mechanism of action of enitociclib, presents quantitative data from key validation studies, provides detailed experimental protocols, and illustrates the relevant signaling pathways and experimental workflows.

Mechanism of Action of this compound in Multiple Myeloma

This compound exerts its anti-cancer effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2][3] In multiple myeloma, the P-TEFb complex, which also comprises a cyclin T partner, is crucial for the transcriptional elongation of genes with short-lived mRNAs, including several key oncogenes.[1][4]

The primary mechanism of action involves the following steps:

-

Inhibition of RNA Polymerase II Phosphorylation: Enitociclib directly inhibits the kinase activity of CDK9. This prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII) at serine 2 (Ser2) and serine 5 (Ser5) residues.[1][5]

-

Transcriptional Repression of Oncogenes: The inhibition of RNAPII phosphorylation leads to a stall in transcriptional elongation, particularly affecting genes with short half-lives that are critical for cancer cell survival and proliferation. In multiple myeloma, this results in the rapid downregulation of key oncoproteins such as c-Myc and Mcl-1.[1][2][5]

-

Induction of Apoptosis: The suppression of anti-apoptotic proteins like Mcl-1, coupled with the downregulation of proliferation-driving factors like c-Myc, creates a cellular environment that is highly susceptible to programmed cell death (apoptosis).[1] Enitociclib has been shown to induce apoptosis in MM cells, as evidenced by the cleavage of caspase-3 and PARP.[1][4]

This targeted approach provides a strong rationale for the clinical investigation of enitociclib in multiple myeloma, a disease often characterized by the dysregulation of the very pathways it inhibits.

Quantitative Data on this compound in Multiple Myeloma

The following tables summarize the key quantitative findings from preclinical studies of this compound in multiple myeloma cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | IC50 (nM) after 96h treatment |

| NCI-H929 | 36 |

| MM.1S | 45 |

| OPM-2 | 78 |

| U266B1 | 55 |

Data extracted from a study by Tran et al., where a panel of MM cell lines was exposed to enitociclib for 96 hours and cell viability was assessed.[4]

Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model

| Treatment Group | Mean Tumor Volume (mm³) on Day 20 | T/C Ratio (%) | Median Survival Increase (days) |

| Vehicle Control | ~1800 | 100 | - |

| This compound (15 mg/kg, IV, weekly) | ~50 | 2.8 | 10.5 |

Data from an in vivo study using a JJN-3 multiple myeloma cell line xenograft model in SCID/Beige mice. T/C ratio represents the ratio of the mean tumor volume of the treated group to the control group.[4]

Table 3: Pharmacodynamic Effects of this compound on Key Target Proteins

| Cell Line | Treatment | Effect on p-RNAPII (Ser2/5) | Effect on c-Myc Protein | Effect on Mcl-1 Protein | Effect on PCNA Protein |

| NCI-H929 | 24h with Enitociclib | Dose-dependent depletion | Dose-dependent depletion | Dose-dependent depletion | Dose-dependent depletion |

| OPM-2 | 24h with Enitociclib | Dose-dependent depletion | Dose-dependent depletion | Dose-dependent depletion | Dose-dependent depletion |

Summary of Western blot analyses following 24-hour exposure to enitociclib, demonstrating target engagement and downstream effects.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the preclinical validation of this compound.

Cell Culture

-

Cell Lines: Multiple myeloma cell lines such as NCI-H929, MM.1S, OPM-2, and U266B1 are commonly used.

-

Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of enitociclib.

-

Procedure:

-

Seed MM cells in 96-well plates at a density of 5,000-10,000 cells per well.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with varying concentrations of enitociclib for a specified duration (e.g., 96 hours).

-

Assess cell viability using a colorimetric assay such as the AlamarBlue assay or MTT assay.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Western Blotting

-

Objective: To analyze the expression levels of key proteins involved in the CDK9 signaling pathway.

-

Procedure:

-

Treat MM cells with enitociclib or a vehicle control for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-RNAPII Ser2/5, c-Myc, Mcl-1, cleaved caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of enitociclib in a living organism.

-

Animal Model: Immunocompromised mice (e.g., SCID/Beige or NOD/SCID) are typically used.

-

Procedure:

-

Subcutaneously inject a suspension of MM cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer enitociclib (e.g., 15 mg/kg) intravenously once weekly. The control group receives a vehicle solution.

-

Measure tumor volume using calipers twice weekly.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies via Western blot or immunohistochemistry).

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in multiple myeloma cells.

Experimental Workflow Diagram

Caption: Workflow for in vivo efficacy studies of this compound.

References

- 1. CDK9 inhibitors in multiple myeloma: a review of progress and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. search.library.uq.edu.au [search.library.uq.edu.au]

(S)-Enitociclib: A Stereoselective Powerhouse in CDK9 Inhibition—An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereoselective activity of Enitociclib, a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Enitociclib, clinically developed as the (S)-enantiomer (also known as BAY-1251152 and VIP152), has demonstrated significant therapeutic potential in various malignancies. This document delves into the comparative activity of the (S)-enantiomer and its racemic mixture, providing insights into the critical role of stereochemistry in its mechanism of action. Detailed experimental protocols and signaling pathway visualizations are included to support further research and development in this area.

Introduction: The Significance of Stereochemistry in Enitociclib's Activity

Enitociclib is a next-generation therapeutic agent that targets the positive transcription elongation factor b (P-TEFb), a complex where CDK9 is the catalytic subunit.[1][2] Inhibition of CDK9 by Enitociclib prevents the phosphorylation of RNA Polymerase II, leading to the downregulation of short-lived anti-apoptotic proteins and oncoproteins, such as MYC and MCL1, which are crucial for cancer cell survival and proliferation.[3][4]

While the racemic mixture of Enitociclib has been synthesized, the (S)-enantiomer has been identified as the clinically relevant isomer, exhibiting superior potency.[5] A direct comparison of the individual enantiomers is hampered by the limited availability of public data on the (R)-enantiomer's activity. However, a comparative analysis of the (S)-enantiomer and the racemate provides strong evidence for the stereospecificity of Enitociclib's action.

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize the available quantitative data for (S)-Enitociclib and its racemic mixture, (±)-Enitociclib. This data highlights the superior biochemical and cellular potency of the (S)-enantiomer.

Table 1: Biochemical Activity of Enitociclib Forms against Cyclin-Dependent Kinases

| Compound | Target | IC50 (nM) | Selectivity |

| (S)-Enitociclib (BAY-1251152) | CDK9 | 3 | >50-fold vs other CDKs [1][6] |

| CDK2 | 360[6] | ||

| (±)-Enitociclib | CDK9 | 3[7] | Not specified |

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Activity of Enitociclib Forms in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (nM) |

| (S)-Enitociclib (BAY-1251152) | MOLM-13 (Acute Myeloid Leukemia) | Cell Viability | 29[1][6] |

| Multiple Myeloma Cell Lines (NCI-H929, MM1.S, OPM-2, U266B1) | Cell Viability (96h) | 36 - 78[8][9] | |

| Human Lymphoma Cell Lines (Panel of 35) | Cytotoxicity | 43 - 152 | |

| (±)-Enitociclib | MOLM-13 (Acute Myeloid Leukemia) | Cell Viability | 29[7] |

| HeLa, SiHa, OVCAR-3 | Cell Viability | 19.06, 16.57, 74.64[7] |

The cellular IC50 values for (S)-Enitociclib and the racemate appear comparable in some assays, which may be attributable to the dominant effect of the highly potent (S)-enantiomer in the racemic mixture.

Signaling Pathway and Mechanism of Action

Enitociclib exerts its therapeutic effect by inhibiting the CDK9-mediated transcriptional elongation. The following diagram illustrates the signaling pathway affected by Enitociclib.

Caption: (S)-Enitociclib inhibits the P-TEFb complex, preventing RNA Pol II phosphorylation and subsequent oncogene transcription, leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Enitociclib.

Biochemical Kinase Assay (CDK9 Inhibition)

Objective: To determine the half-maximal inhibitory concentration (IC50) of Enitociclib against CDK9.

Materials:

-

Recombinant human CDK9/Cyclin T1 enzyme

-

Biotinylated peptide substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Enitociclib (dissolved in DMSO)

-

Detection reagents (e.g., Streptavidin-conjugated horseradish peroxidase, HRP substrate)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of Enitociclib in DMSO.

-

In a microplate, add the CDK9/Cyclin T1 enzyme, the peptide substrate, and the Enitociclib dilutions (or DMSO for control).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.

-

Stop the reaction (e.g., by adding EDTA).

-

Add detection reagents to quantify the amount of phosphorylated substrate.

-

Measure the signal using a microplate reader.

-

Calculate the percent inhibition for each Enitociclib concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the biochemical kinase assay to determine the IC50 of Enitociclib.

Cellular Proliferation Assay (e.g., AlamarBlue Assay)

Objective: To determine the effect of Enitociclib on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MOLM-13)

-

Complete cell culture medium

-

Enitociclib (dissolved in DMSO)

-

AlamarBlue reagent (or other viability indicators like MTT or CellTiter-Glo)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Enitociclib in cell culture medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of Enitociclib (or DMSO for control).

-

Incubate the cells for a specified period (e.g., 96 hours).[8]

-

Add the AlamarBlue reagent to each well and incubate for a few hours.

-

Measure the fluorescence or absorbance using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the IC50 value by plotting cell viability against the logarithm of Enitociclib concentration and fitting the data to a dose-response curve.

Western Blot Analysis for Target Engagement

Objective: To assess the effect of Enitociclib on the phosphorylation of RNA Polymerase II and the expression of downstream target proteins like MYC and MCL1.

Materials:

-

Cancer cell line

-

Enitociclib

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-RNA Pol II, anti-MYC, anti-MCL1, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat the cells with various concentrations of Enitociclib for a defined period.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the changes in protein levels.

Discussion: The Rationale for (S)-Enitociclib's Superiority

The consistent and potent activity of (S)-Enitociclib across biochemical and cellular assays underscores its selection for clinical development. The high potency of the (S)-enantiomer suggests a specific and high-affinity interaction with the ATP-binding pocket of CDK9. This stereospecificity is a common feature in kinase inhibitors, where the three-dimensional arrangement of functional groups is critical for optimal binding and inhibition.

The activity of the racemic mixture, being comparable to the (S)-enantiomer in some cellular assays, implies that the (R)-enantiomer likely has significantly lower or negligible activity. In such cases, the overall activity of the racemate is primarily driven by the more potent enantiomer. The development of the single (S)-enantiomer as a therapeutic agent offers several advantages, including a more precise dose-response relationship, reduced potential for off-target effects from the less active enantiomer, and a better overall therapeutic index.

Conclusion

(S)-Enitociclib is a highly potent and selective CDK9 inhibitor with a clear stereospecific mechanism of action. The data strongly supports the (S)-enantiomer as the active therapeutic moiety. This technical guide provides researchers and drug developers with the necessary quantitative data, experimental protocols, and pathway information to further explore the therapeutic potential of Enitociclib and to design next-generation CDK9 inhibitors with improved efficacy and safety profiles. Future studies focusing on the structural basis of the stereoselective inhibition of CDK9 by Enitociclib will be invaluable in this endeavor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enitociclib | (S)-BAY-1251152 - Chemietek [chemietek.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BAY 1251152 (Enitociclib): A Selective CDK9 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY 1251152, also known as enitociclib or VIP152, is a potent and highly selective second-generation inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its development marked a significant advancement in the pursuit of therapies targeting transcriptional addiction in cancer. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of BAY 1251152, tailored for professionals in the field of drug discovery and development.

Discovery and Rationale

The discovery of BAY 1251152 stemmed from a lead optimization program initiated by Bayer, building upon their first-generation oral CDK9 inhibitor, atuveciclib (BAY 1143572).[1][2] While atuveciclib demonstrated selectivity for CDK9, the program sought to identify a novel inhibitor with an improved therapeutic index, suitable for intravenous administration.[2][3] The primary goal was to achieve a more profound but transient inhibition of CDK9, a strategy aimed at maximizing anti-tumor efficacy while minimizing off-target effects and toxicity.[3] This effort led to the identification of BAY 1251152, a compound with significantly increased potency and selectivity for CDK9.[4][5]

Mechanism of Action: Targeting Transcriptional Elongation

BAY 1251152 exerts its anti-cancer effects by inhibiting the kinase activity of CDK9, a key component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[2][4] The P-TEFb complex, which also comprises a cyclin partner (primarily Cyclin T1), plays a crucial role in the regulation of gene transcription.[6]

Specifically, CDK9 phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the serine 2 position, as well as negative elongation factors such as DSIF and NELF.[6] This series of phosphorylation events releases RNAP II from a paused state at the promoter-proximal region of genes, allowing for productive transcriptional elongation and the synthesis of messenger RNA (mRNA).[6]

In many cancers, particularly hematological malignancies, tumor cells become "addicted" to the continuous high-level expression of short-lived oncoproteins like MYC and the anti-apoptotic protein MCL-1 for their survival and proliferation.[2] By inhibiting CDK9, BAY 1251152 effectively blocks the transcription of these critical survival genes, leading to their rapid depletion, cell cycle arrest, and ultimately, apoptosis in cancer cells.[2]

Synthesis Pathway

The synthesis of BAY 1251152 is a multi-step process. While a detailed, publicly disclosed end-to-end synthesis is not available in a single source, a plausible synthetic route can be constructed based on available information and general principles of organic chemistry for the synthesis of complex aminopyridine derivatives. The synthesis can be conceptually divided into the preparation of two key intermediates, followed by their coupling and final modification.

3.1. Synthesis of Intermediate 1: 5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-amine

The synthesis of this diaryl-substituted aminopyridine likely involves a Suzuki coupling reaction as a key step to form the carbon-carbon bond between the pyridine and phenyl rings.

3.2. Synthesis of Intermediate 2: 4-((methylsulfonimidoyl)methyl)pyridin-2-amine

This intermediate contains the crucial sulfonimidoyl group. Its synthesis likely starts from a commercially available hydroxymethyl- or halomethyl-substituted aminopyridine.

3.3. Final Assembly of BAY 1251152

The final step involves a Buchwald-Hartwig amination or a similar palladium-catalyzed cross-coupling reaction to connect the two pyridine-based intermediates.

Quantitative Biological Data

The biological activity of BAY 1251152 has been extensively characterized through various in vitro and in vivo studies. Key quantitative data are summarized below.

Table 1: In Vitro Kinase Inhibitory Activity

| Kinase Target | IC50 (nM) | Selectivity vs. CDK9 | Reference |

| CDK9 | 3 | - | [5] |

| CDK2 | 360 | >100-fold | [5] |

| CDK1 | >10,000 | >3333-fold | |

| CDK4 | >10,000 | >3333-fold | |

| CDK6 | >10,000 | >3333-fold | |

| CDK7 | >15,000 | >5000-fold | [6] |

Table 2: In Vitro Cellular Potency

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 29 | [5] |

| HeLa | Cervical Cancer | 19.06 | |

| SiHa | Cervical Cancer | 16.57 | |

| OVCAR-3 | Ovarian Cancer | 74.64 | |

| NCI-H929 | Multiple Myeloma | ~36-78 | |

| MM1.S | Multiple Myeloma | ~36-78 | |

| OPM-2 | Multiple Myeloma | ~36-78 | |

| U266B1 | Multiple Myeloma | ~36-78 |

Table 3: Preclinical Pharmacokinetic Parameters in Rats (Intravenous Administration)

| Parameter | Value | Unit | Reference |

| Blood Clearance (CLb) | 1.1 | L·h⁻¹·kg⁻¹ | [6] |

| Volume of Distribution (Vss) | 0.74 | L/kg | [6] |

| Half-life (t1/2) | 1.0 | h | [6] |

Experimental Protocols

5.1. In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified CDK9/Cyclin T1.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescein-labeled substrate peptide (acceptor) are used. When the substrate is phosphorylated by CDK9, the antibody binds, bringing the donor and acceptor into proximity, generating a FRET signal. An inhibitor prevents this phosphorylation, leading to a loss of signal.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of BAY 1251152 in DMSO, followed by dilution in the assay buffer.

-

Kinase Reaction: In a low-volume 384-well plate, add the inhibitor dilution, a mixture of CDK9/Cyclin T1 and the fluorescein-labeled substrate, and initiate the reaction by adding an ATP solution.

-

Detection: After incubation, add the terbium-labeled antibody and measure the TR-FRET signal at the appropriate wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).

-

Analysis: Calculate the TR-FRET ratio. Plot the ratio against the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

5.2. Cell Viability Assay (Generic MTT Protocol)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Methodology:

-

Cell Plating: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of BAY 1251152 and a vehicle control (DMSO) for a specified period (e.g., 72-96 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viable cells against the inhibitor concentration to determine the IC50 value.

-

5.3. Western Blotting for Phosphorylated RNA Polymerase II (Generic Protocol)

This technique is used to detect the phosphorylation status of RNAP II, a direct target of CDK9.

-

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of RNAP II (e.g., anti-phospho-Ser2).

-

Methodology:

-

Cell Lysis: Treat cells with BAY 1251152 for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for phosphorylated RNAP II (Ser2), followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total RNAP II) to determine the relative change in phosphorylation.

-

Conclusion

BAY 1251152 (enitociclib) represents a significant achievement in the development of selective CDK9 inhibitors. Its discovery was guided by a rational drug design approach aimed at improving upon a first-generation compound, resulting in a potent, selective, and intravenously administrable agent. The well-defined mechanism of action, targeting the transcriptional machinery on which many cancers depend, provides a strong rationale for its clinical development. The preclinical data demonstrate its potent anti-proliferative activity in various cancer models. This in-depth guide provides a foundational understanding of BAY 1251152 for researchers and drug development professionals, highlighting the key aspects of its discovery, synthesis, and biological characterization.

References

- 1. (rac)-5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-{4-[(S-methylsulfonimidoyl)methyl]pyridin-2-yl}pyridin-2-amine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. (2-((5-fluoro-4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl)amino)pyridin-4-yl)methanol – Juvenus Drugs [juvenusdrugs.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

VIP152: A Deep Dive into CDK9 Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VIP152 (also known as enitociclib), a highly potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). We will delve into its binding affinity, selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action in downregulating key oncogenic proteins.

Core Mechanism of Action

VIP152 is an inhibitor of the positive transcription elongation factor b (P-TEFb), a heterodimer composed of CDK9 and a cyclin T subunit.[1] This complex plays a crucial role in regulating the transcription of short-lived messenger RNA (mRNA) transcripts of various anti-apoptotic proteins and oncogenes by phosphorylating the C-terminal domain of RNA Polymerase II (RNA Pol II).[1][2][3] By binding to and blocking the kinase activity of CDK9, VIP152 prevents this phosphorylation, leading to the inhibition of gene transcription for key survival proteins.[1] This action can induce cell cycle arrest and apoptosis in cancer cells that are dependent on these proteins for their survival.[1]

The primary targets of this transcriptional inhibition include the anti-apoptotic protein MCL-1 and the oncogene MYC, both of which are critical for the survival and proliferation of various cancer cells, including those found in mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL).[4][5][6] The downregulation of these short-lived oncoproteins is a key mechanism of action for CDK9 inhibitors like VIP152.[4]

Quantitative Analysis of Binding Affinity and Potency

VIP152 has demonstrated high potency against CDK9, particularly in cellular environments with high concentrations of ATP, a key differentiator from some other CDK9 inhibitors.

| Assay Condition | Inhibitor | IC50 (nM) |

| Low ATP | VIP152 | 4.5 |

| Fadraciclib | 760 - 1700 | |

| Alvocidib (Flavopiridol) | 3.2 - 29.4 | |

| KB-0742 | 760 - 1700 | |

| AZD4573 | 3.2 - 29.4 | |

| High ATP | VIP152 | Maintains low nM potency |

| Fadraciclib | 760 - 1700 | |

| Alvocidib (Flavopiridol) | Maintains low nM potency | |

| KB-0742 | 760 - 1700 | |

| AZD4573 | Maintains low nM potency |

Table 1: Comparative IC50 values of various CDK9 inhibitors under low and high ATP conditions. Data sourced from[7][8].

Selectivity Profile

Kinome profiling has revealed that VIP152 is a highly selective inhibitor of CDK9.[2][3] At a concentration of 100 nM, CDK9 is the primary enzyme inhibited, with a potency that is over 10-fold greater than for other kinases.[2][3] Furthermore, dissociation constant (Kd) values confirm that VIP152 is the most selective CDK9 inhibitor when compared to all other CDKs.[7][8] This high selectivity is a critical attribute, as off-target activity has been a challenge for the clinical development of other CDK inhibitors.[9]

Experimental Protocols

A variety of in vitro and in vivo assays have been employed to characterize the binding affinity, selectivity, and efficacy of VIP152.

Kinase Inhibition Assays

-

Objective: To determine the potency of VIP152 against CDK9 and its selectivity across the human kinome.

-

Methodology:

-

CDK9/Cyclin T Assay: Recombinant CDK9/Cyclin T enzyme is incubated with a peptide substrate and ATP (at both low and high concentrations to mimic physiological conditions).

-

VIP152 and other comparator inhibitors are added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, typically using a radiometric assay (e.g., HotSpot Assay) or a proximity-based cellular assay (e.g., NanoBRET).[2]

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Kinome Scan: To assess selectivity, VIP152 is screened against a large panel of purified human kinases (e.g., DiscoverX Kinome Scan).[2][9] The percentage of inhibition at a fixed concentration (e.g., 1 µM) is determined for each kinase.[7]

-

Cellular Proliferation and Viability Assays

-

Objective: To evaluate the effect of VIP152 on the growth and survival of cancer cell lines.

-

Methodology:

-

Cancer cell lines (e.g., mantle cell lymphoma or chronic lymphocytic leukemia cell lines) are seeded in multi-well plates.[2][4]

-

Cells are treated with a range of concentrations of VIP152 or a vehicle control (DMSO).

-

After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay that measures ATP content (e.g., CellTiter-Glo).

-

The concentration of VIP152 that inhibits cell growth by 50% (GI50) is determined.

-

Western Blot Analysis

-

Objective: To confirm the on-target effect of VIP152 by measuring the phosphorylation of downstream CDK9 substrates and the expression levels of key proteins.

-

Methodology:

-

Cancer cells are treated with VIP152 or a vehicle control for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by size using SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific for phosphorylated RNA Polymerase II (Ser2), total RNA Polymerase II, MYC, and MCL-1.[4][6]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CDK9 signaling pathway, the mechanism of VIP152, and a typical experimental workflow for its evaluation.

Clinical Significance and Future Directions

VIP152 has shown promising preclinical and early clinical activity. In vivo studies using xenograft models of mantle cell lymphoma demonstrated that VIP152 effectively inhibited tumor growth.[4] Furthermore, it has shown efficacy in overcoming therapeutic resistance in MCL.[4][10] Phase I clinical trials have established a manageable safety profile for VIP152, with evidence of clinical benefit in patients with advanced solid tumors and high-grade B-cell lymphomas.[11]

The high selectivity and potency of VIP152, particularly under physiological ATP concentrations, position it as a promising therapeutic agent. Ongoing and future research will continue to explore its efficacy in various hematologic malignancies and solid tumors, both as a monotherapy and in combination with other anti-cancer agents.[12][13] The continued investigation into its mechanism of action and biomarkers of response will be crucial for optimizing its clinical application.

References

- 1. Facebook [cancer.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. ascopubs.org [ascopubs.org]

- 6. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. researchgate.net [researchgate.net]

- 10. Validate User [ashpublications.org]

- 11. First-in-Human Dose-Escalation Study of Cyclin-Dependent Kinase 9 Inhibitor VIP152 in Patients with Advanced Malignancies Shows Early Signs of Clinical Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. targetedonc.com [targetedonc.com]

Structural Analysis of the (-)-Enitociclib CDK9 Complex: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclin-dependent kinase 9 (CDK9) is a critical regulator of transcriptional elongation and a validated target in oncology. (-)-Enitociclib (also known as VIP152 or BAY 1251152) is a potent and selective inhibitor of CDK9 that has shown promise in preclinical and clinical studies for the treatment of various hematological malignancies.[1][2][3] A comprehensive understanding of the structural basis of the interaction between this compound and CDK9 is paramount for further drug development and optimization. This technical guide provides an in-depth analysis of the this compound CDK9 complex, including its signaling pathway context, quantitative binding data, detailed experimental protocols for structural and biophysical characterization, and a computational analysis of the binding interaction in the absence of a publicly available experimental structure.

Introduction to CDK9 and this compound

Cyclin-dependent kinase 9 (CDK9) is a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[4] P-TEFb plays a crucial role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain of RNA Polymerase II (Pol II) and negative elongation factors.[4] Dysregulation of CDK9 activity is a hallmark of several cancers, which rely on the continuous transcription of short-lived anti-apoptotic proteins and oncogenes like MYC and MCL1 for their survival.[4][5][6]

This compound is a next-generation, selective CDK9 inhibitor.[6] It has demonstrated high potency in enzymatic and cellular assays, leading to the suppression of oncogenic transcripts and induction of apoptosis in cancer cells.[1][7] Its mechanism of action involves binding to the ATP-binding pocket of CDK9, thereby preventing the phosphorylation of its substrates.[7][8]

Quantitative Analysis of this compound and CDK9 Interaction

The interaction between this compound and CDK9 has been characterized by various biochemical and cellular assays. The following table summarizes the key quantitative data available in the public domain.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (CDK9/CycT1) | 3 nM | Enzymatic Assay | [7] |

| IC50 (CDK2) | 360 nM | Enzymatic Assay | [7] |

| Cellular IC50 (MOLM13) | 29 nM | Cell Proliferation Assay | [7] |

| Selectivity (CDK2 vs CDK9) | >100-fold | Enzymatic Assays | [7] |

CDK9 Signaling Pathway and Mechanism of Action of this compound

The following diagram illustrates the canonical CDK9 signaling pathway and the point of intervention by this compound.

Caption: CDK9 Signaling Pathway and Inhibition by this compound.

Structural Analysis of the this compound CDK9 Complex

As of the last update, an experimentally determined structure of the this compound CDK9 complex has not been deposited in the Protein Data Bank (PDB). Therefore, a computational approach involving homology modeling and molecular docking was employed to predict the binding mode and key interactions.

Homology Modeling and Molecular Docking Workflow

The following diagram outlines the workflow used to generate a structural model of the complex.

Caption: Workflow for Homology Modeling and Molecular Docking.

Predicted Binding Mode of this compound

Based on molecular docking studies, this compound is predicted to bind within the ATP-binding pocket of CDK9, adopting a conformation that is stabilized by a network of hydrogen bonds and hydrophobic interactions.

Key Predicted Interactions:

-

Hinge Region: The aminopyridine core of this compound is predicted to form canonical hydrogen bonds with the hinge region residues of CDK9, specifically with the backbone amide of Cys106 and the backbone carbonyl of Glu104. This interaction is a hallmark of many kinase inhibitors.

-

Hydrophobic Pockets: The fluoro-substituted phenyl ring is predicted to occupy a hydrophobic pocket, while the methoxy group may form additional interactions. The other pyridine ring is also expected to be involved in hydrophobic interactions.

-

Gatekeeper Residue: The conformation of the inhibitor is likely influenced by the gatekeeper residue of CDK9.

-

Solvent Exposed Region: The sulfonimidoyl moiety is predicted to be solvent-exposed, providing a potential site for further chemical modification to improve pharmacokinetic properties without compromising binding affinity.

Experimental Protocols

Protocol for X-ray Crystallography of the this compound CDK9 Complex

This protocol provides a generalized workflow for obtaining a crystal structure of the complex.

1. Protein Expression and Purification:

- Co-express human CDK9 and Cyclin T1 in an insect cell expression system (e.g., Sf9 cells) using baculovirus.

- Lyse cells and purify the CDK9/Cyclin T1 complex using affinity chromatography (e.g., His-tag or GST-tag), followed by ion-exchange and size-exclusion chromatography to ensure high purity (>95%) and homogeneity.

- Verify the identity and purity of the complex by SDS-PAGE and mass spectrometry.

2. Complex Formation:

- Incubate the purified CDK9/Cyclin T1 complex with a 3-5 fold molar excess of this compound for 2-4 hours on ice to ensure saturation of the binding site.

3. Crystallization Screening:

- Concentrate the complex to 5-10 mg/mL.

- Set up crystallization trials using vapor diffusion methods (sitting or hanging drop) at different temperatures (e.g., 4°C and 20°C).

- Screen a wide range of crystallization conditions using commercially available sparse matrix screens.

4. Crystal Optimization:

- Optimize initial crystal hits by varying the concentration of precipitant, pH, and additives.

- Micro-seeding may be employed to improve crystal size and quality.

5. Data Collection and Structure Determination:

- Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

- Process the diffraction data and solve the structure using molecular replacement with a known CDK9 structure (e.g., PDB ID: 4BCF) as a search model.

- Refine the model and build the this compound molecule into the electron density map.

- Validate the final structure.

Protocol for Isothermal Titration Calorimetry (ITC)

ITC is used to determine the thermodynamic parameters of the binding interaction between this compound and CDK9.

1. Sample Preparation:

- Purify CDK9/Cyclin T1 complex to >95% purity.

- Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

- Prepare a stock solution of this compound in 100% DMSO and dilute it into the final ITC buffer to a final DMSO concentration of <2%. Ensure the same final DMSO concentration is present in the protein solution.

2. ITC Experiment Setup:

- Load the CDK9/Cyclin T1 complex (e.g., 10-20 µM) into the sample cell of the ITC instrument.

- Load this compound (e.g., 100-200 µM) into the injection syringe.

- Set the experimental temperature (e.g., 25°C).

3. Data Acquisition:

- Perform a series of injections of this compound into the protein solution, measuring the heat change after each injection.

- Perform a control experiment by injecting the ligand into the buffer to account for the heat of dilution.

4. Data Analysis:

- Integrate the raw ITC data and subtract the heat of dilution.

- Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Conclusion

This compound is a highly potent and selective inhibitor of CDK9 with a clear mechanism of action that involves the suppression of oncogenic transcription. While an experimental structure of the this compound CDK9 complex is not yet publicly available, computational modeling provides valuable insights into its binding mode, highlighting key interactions within the ATP-binding pocket. The experimental protocols outlined in this guide provide a framework for the structural and biophysical characterization of this important drug-target interaction, which will be crucial for the development of the next generation of CDK9 inhibitors.

References

- 1. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enitociclib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]

- 5. Targeting cyclin-dependent kinase 9 in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small molecule inhibitors of cyclin-dependent kinase 9 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]

(-)-Enitociclib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib (also known as VIP152 or BAY 1251152) is a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).[1] As a key regulator of transcriptional elongation, CDK9, in complex with its cyclin T partner, forms the positive transcription elongation factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transcription of various genes, including those encoding anti-apoptotic proteins and oncogenes. By targeting CDK9, this compound disrupts this process, leading to cell cycle arrest and apoptosis in cancer cells, particularly those reliant on the high expression of short-lived transcripts like MYC and MCL1. This document provides a detailed overview of the fundamental pharmacokinetic and pharmacodynamic properties of this compound, compiled from available preclinical and clinical data.

Pharmacodynamics

The pharmacodynamic effects of this compound have been investigated in a variety of preclinical models and in clinical trials, demonstrating on-target activity and anti-tumor efficacy.

Mechanism of Action

This compound selectively inhibits the kinase activity of CDK9, thereby preventing the phosphorylation of RNA Polymerase II at serine 2 (Ser2) of its C-terminal domain. This inhibition leads to a downstream cascade of events culminating in the suppression of transcription of key oncogenes and anti-apoptotic proteins.

In Vitro Activity

This compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MOLM-13 | Acute Myeloid Leukemia | 29 | [2] |

| Multiple Myeloma cell lines | Multiple Myeloma | 36 - 78 | [3] |

| Lymphoma cell lines | Lymphoma | 43 - 152 | [1] |

Table 1: In Vitro Cellular Potency of this compound

In Vivo Efficacy

Preclinical in vivo studies have shown significant anti-tumor activity of this compound in xenograft models.

| Animal Model | Cancer Type | Dose and Schedule | Outcome | Reference |

| Mice (JJN-3 xenograft) | Multiple Myeloma | 15 mg/kg i.v., single dose | Transient inhibition of MYC and MCL1 transcription, induction of apoptosis. | [3] |

| Mice (SU-DHL-10 xenograft) | Diffuse Large B-cell Lymphoma | 10 mg/kg i.v., once weekly | Tumor growth control. | [1] |

| Mice (SU-DHL-10 xenograft) | Diffuse Large B-cell Lymphoma | 15 mg/kg i.v., once weekly | Complete tumor regression. | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Pharmacokinetics

Pharmacokinetic properties of this compound have been evaluated in both preclinical species and in human clinical trials.

Preclinical Pharmacokinetics

While detailed tabular data for preclinical pharmacokinetic parameters are not publicly available, studies in mice have utilized intravenous doses of 5, 10, and 15 mg/kg.[1] These studies have demonstrated dose-dependent pharmacodynamic effects, suggesting a correlation between exposure and target engagement.[1]

Clinical Pharmacokinetics

In a Phase I clinical trial (NCT02635672) involving patients with advanced solid tumors or aggressive non-Hodgkin lymphoma, the pharmacokinetics of this compound were assessed. The drug was administered as a 30-minute intravenous infusion once weekly. The study reported dose-proportional pharmacokinetics.[4]

| Parameter | DH-DLBCL Patients with CR (n=2) | Other DH-DLBCL Patients (NE or PD) | Other MYC+ NHL Patients |

| Cmax (ng/mL) | 1060 - 1160 (Avg: 1110) | 908 - 1410 (Avg: 1129) | 821 - 1480 (Avg: 1118) |

| AUClast (ng*h/mL) | 3210 - 4180 (Avg: 3695) | 2690 - 4780 (Avg: 3651) | 2400 - 4450 (Avg: 3418) |

| Half-life (h) | 3.9 - 4.3 (Avg: 4.1) | 3.2 - 5.0 (Avg: 4.1) | 3.0 - 4.7 (Avg: 3.8) |

Table 3: Pharmacokinetic Parameters of this compound in Patients at 30 mg i.v. Dose [1] (CR: Complete Response; NE: Not Evaluable; PD: Progressive Disease)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Cytotoxicity Assay

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specified density (e.g., 5,000 cells/well).[3]

-

Treatment: After a 24-hour incubation period to allow for cell adherence, cells are treated with a range of concentrations of this compound.[2]

-

Incubation: The treated cells are incubated for a defined period, typically 96 hours.[3]

-

Viability Measurement: Cell viability is assessed using a reagent such as Alamar Blue or by staining with crystal violet.[2][3] The intensity of the colorimetric or fluorometric signal is proportional to the number of viable cells.

Western Blotting

-

Cell Lysis: Cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The concentration of protein in each lysate is determined to ensure equal loading.

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-RNA Pol II, MYC, MCL1, cleaved PARP, and cleaved Caspase-3), followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).[1][5]

-

Detection: The signal is visualized using a chemiluminescent substrate.[1]

Antibodies Used in this compound Research: [1]

-

Rpb1 NTD (D8L4Y) rabbit antibody

-

Anti-RNA polymerase II subunit B1 (phospho CTD Ser-2, clone 3E10) rat antibody

-

Recombinant anti-c-MYC rabbit antibody (Y69)

-

MCL1 (D5V5L) rabbit antibody

-

Cleaved-PARP (Asp214) (E2T4K) mouse antibody

-

HSP90 (C45G5) rabbit antibody (loading control)

-

GAPDH mouse antibody (loading control)

Quantitative Real-Time PCR (qPCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells treated with this compound and reverse-transcribed into complementary DNA (cDNA).

-

qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the target genes (e.g., MYC and MCL1) and a reference gene (e.g., 18S rRNA) for normalization.[6]

-

Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method.

Commercially Available qPCR Primer Pairs:

-

Human MYC: Forward: 5'-CCTGGTGCTCCATGAGGAGAC-3', Reverse: 5'-CAGACTCTGACCTTTTGCCAGG-3'[4]

-

Human MCL1: Forward: 5'-CCAAGAAAGCTGCATCGAACCAT-3', Reverse: 5'-CAGCACATTCCTGATGCCACCT-3'[7]

Conclusion

This compound is a selective CDK9 inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models and promising clinical efficacy. Its pharmacodynamic effects are characterized by the on-target inhibition of RNA Polymerase II phosphorylation and the subsequent downregulation of key oncogenes and anti-apoptotic proteins. The pharmacokinetic profile of this compound in humans demonstrates dose-proportionality and a half-life that supports a once-weekly dosing schedule. The data presented in this guide provide a foundational understanding of the pharmacokinetic and pharmacodynamic properties of this compound, which is essential for its continued development and clinical application in the treatment of various malignancies. Further research will continue to refine our understanding of its therapeutic potential and optimal use in patients.

References

- 1. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. origene.com [origene.com]

- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. sinobiological.com [sinobiological.com]

- 6. DNA damage response and MCL-1 destruction initiate apoptosis in adenovirus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.origene.com [cdn.origene.com]

(-)-Enitociclib: A Technical Guide to its Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Enitociclib, also known as (R)-Enitociclib, (-)-BAY-1251152, and (-)-VIP152, is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] As a key regulator of transcriptional elongation, CDK9 has emerged as a significant target in oncology.[2] By inhibiting CDK9, this compound disrupts the transcription of short-lived anti-apoptotic proteins, such as MCL1 and MYC, which are crucial for the survival and proliferation of various cancer cells.[3][4] This technical guide provides an in-depth overview of the chemical properties and solubility of this compound, along with relevant experimental protocols and a visualization of its targeted signaling pathway.

Chemical Properties

This compound is a small molecule with the following key chemical identifiers and properties.

| Property | Value | Source |

| IUPAC Name | 5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(R)-(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | [5] |

| Molecular Formula | C₁₉H₁₈F₂N₄O₂S | [5] |

| Molecular Weight | 404.43 g/mol | [5] |

| Canonical SMILES | COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)C--INVALID-LINK--(=N)=O | [5] |

| CAS Number | 1610408-96-2 | [1] |

| Appearance | Off-white to light yellow solid | [1] |

Solubility Profile

The solubility of a compound is a critical factor in its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) properties. The solubility of this compound has been characterized in several common solvents.

| Solvent | Solubility | Concentration | Notes | Source |

| DMSO | 22 mg/mL | 54.40 mM | Ultrasonic assistance may be required. Hygroscopic nature of DMSO can affect solubility. | [3] |

| Water | Insoluble | - | - | [6] |

| Ethanol | Insoluble | - | - | [6] |

In Vivo Formulation

For in vivo studies in mouse models, this compound has been formulated in a vehicle of PEG400, ethanol, and water at a ratio of 60:10:30.[7]

Experimental Protocols

Determination of Physicochemical Properties (General Methodology)

While specific experimental data for the melting point and pKa of this compound are not publicly available, the following outlines the general methodologies used for their determination for small molecule inhibitors.

Melting Point Determination:

The melting point of a solid crystalline substance is a key indicator of its purity. The capillary melting point method is a standard technique.[8]

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube.

-

Instrumentation: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or an automated optical detection system.

-

Heating: The sample is heated at a controlled rate. A slower ramp rate (e.g., 1-2 °C/min) is used for accurate determination.[8]

-

Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range. A sharp melting point is indicative of a pure compound.

pKa Determination:

The pKa value indicates the strength of an acid or base and is crucial for understanding a drug's behavior at different physiological pH values. Spectrophotometric and potentiometric titration are common methods.[9]

-

Solution Preparation: A solution of the compound is prepared in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound has low aqueous solubility.

-

Titration: The solution is titrated with a standardized acid or base.

-

Measurement: Changes in UV-Vis absorbance or pH are monitored throughout the titration.

-

Data Analysis: The pKa is determined from the inflection point of the titration curve or by analyzing the spectral shifts as a function of pH.

Solubility Determination (General Protocol)

Equilibrium solubility is a fundamental property that can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, buffer at a specific pH).

-

Equilibration: The vials are sealed and agitated (e.g., on a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of the compound is used for accurate quantification.

Signaling Pathway

This compound exerts its therapeutic effect by targeting the CDK9 signaling pathway, a central regulator of gene transcription.

Caption: CDK9 signaling pathway and its inhibition by this compound.

Conclusion

This compound is a promising CDK9 inhibitor with well-defined chemical properties. Its solubility profile, particularly its high solubility in DMSO and insolubility in aqueous media, provides important guidance for its handling and formulation in preclinical research. The understanding of its mechanism of action through the inhibition of the CDK9 signaling pathway underscores its therapeutic potential in cancers dependent on transcriptional addiction. Further investigation into its physicochemical properties will continue to support its development as a potential anti-cancer agent.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Enitociclib | C19H18F2N4O2S | CID 139593425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thinksrs.com [thinksrs.com]

- 9. pKa and solubility of drugs in water, ethanol, and 1-octanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of (-)-Enitociclib: A Deep Dive into its Efficacy in Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical studies of (-)-Enitociclib, a potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9), in the context of hematologic malignancies. By targeting the transcriptional machinery of cancer cells, this compound has demonstrated significant anti-tumor activity in a range of preclinical models, offering a promising therapeutic avenue for patients with these cancers. This document delves into the mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the core assays used to evaluate its efficacy.

Core Mechanism of Action: Transcriptional Control and Apoptosis Induction

This compound exerts its anti-cancer effects by selectively inhibiting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex.[1][2] In many hematologic malignancies, cancer cells are highly dependent on the continuous transcription of short-lived oncogenes, most notably MYC and the anti-apoptotic gene MCL1.[1][2]

The P-TEFb complex, which includes CDK9, phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for the transition from transcription initiation to productive elongation.[1][3] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global suppression of transcription, with a particularly profound impact on genes with short mRNA half-lives like MYC and MCL1.[1][3] The subsequent depletion of these critical survival proteins triggers programmed cell death (apoptosis) in malignant cells.[3]

In Vitro Efficacy: Potent Cytotoxicity Across Hematologic Cancer Cell Lines

This compound has demonstrated potent cytotoxic activity against a panel of human hematologic malignancy cell lines, particularly in multiple myeloma (MM) and diffuse large B-cell lymphoma (DLBCL). The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are consistently in the nanomolar range, highlighting its significant anti-proliferative effects.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| OPM-2 | Multiple Myeloma | 36-78 | [3] |

| NCI-H929 | Multiple Myeloma | 36-78 | [3] |

| MM.1S | Multiple Myeloma | 36-78 | [3] |

| U266B1 | Multiple Myeloma | 36-78 | [3] |

| SU-DHL-4 | DLBCL | 43-152 | [4] |

| SU-DHL-10 | DLBCL | 43-152 | [4] |

Table 1: In Vitro Cytotoxicity of this compound in Hematologic Malignancy Cell Lines

In Vivo Anti-Tumor Activity: Significant Tumor Growth Inhibition in Xenograft Models

The anti-tumor efficacy of this compound has been validated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice. In a study with an SU-DHL-10 (DLBCL) xenograft model, treatment with this compound resulted in substantial tumor growth inhibition.[5]

| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (T/C Ratio) | Day of Measurement | Reference |

| SU-DHL-10 | 10 mg/kg this compound | Once weekly, i.v. | 0.19 | 16 and 20 | [5] |

| SU-DHL-10 | 15 mg/kg this compound | Once weekly, i.v. | 0.005 | 16 and 20 | [5] |

Table 2: In Vivo Efficacy of this compound in a DLBCL Xenograft Model *T/C ratio: Median tumor volume of the treated group divided by the median tumor volume of the control group.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assay (Alamar Blue)

This assay quantitatively measures cell proliferation and cytotoxicity based on the metabolic activity of viable cells.

Protocol:

-

Cell Seeding: Seed hematologic malignancy cell lines in 96-well microplates at a predetermined optimal density in their respective complete culture medium.

-

Drug Treatment: After allowing the cells to adhere (for adherent lines) or stabilize, treat them with a serial dilution of this compound. Include a vehicle-only control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Reagent Addition: Add Alamar Blue reagent to each well, typically at 10% of the culture volume.

-

Incubation with Reagent: Incubate the plates for an additional 1-4 hours at 37°C, protected from light.

-

Data Acquisition: Measure the fluorescence or absorbance of each well using a microplate reader. For fluorescence, use an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blotting

This technique is used to detect and quantify the levels of specific proteins, such as MYC, MCL1, and markers of apoptosis.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-MYC, anti-MCL1, anti-cleaved PARP, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to a loading control protein such as β-actin or GAPDH.

Quantitative Real-Time PCR (qPCR)

qPCR is employed to measure the relative expression levels of target genes, such as MYC and MCL1, at the mRNA level.

Protocol:

-

RNA Extraction: Treat cells with this compound and harvest at various time points. Extract total RNA from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR Reaction: Set up the qPCR reaction using a qPCR master mix, cDNA template, and primers specific for the target genes (MYC, MCL1) and a reference gene (e.g., GAPDH, ACTB).

-

Thermal Cycling: Perform the qPCR in a real-time PCR thermal cycler. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene and comparing the treated samples to the vehicle control.

In Vivo Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human hematologic malignancy cells (e.g., SU-DHL-10) into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

-

Tumor Growth and Randomization: Monitor the mice for tumor formation. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Administer this compound intravenously (i.v.) at the specified doses and schedule (e.g., once weekly). The control group receives the vehicle solution.

-

Monitoring: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: Continue the treatment for a defined period or until the tumors in the control group reach a maximum allowed size. At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.

Conclusion

The preclinical data for this compound in hematologic malignancies are highly compelling. Its targeted mechanism of action, potent in vitro cytotoxicity, and significant in vivo anti-tumor activity provide a strong rationale for its continued clinical development. The detailed protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development who are interested in further investigating the therapeutic potential of CDK9 inhibitors.

References

- 1. oncotarget.com [oncotarget.com]

- 2. CDK9 INHIBITORS: a promising combination partner in the treatment of hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enitociclib, a selective CDK9 inhibitor: in vitro and in vivo preclinical studies in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unveiling the Pro-Apoptotic Power of (-)-Enitociclib: A Technical Guide for Cancer Researchers

An In-depth Analysis of the Selective CDK9 Inhibitor's Mechanism in Inducing Cancer Cell Apoptosis

Introduction

(-)-Enitociclib (formerly VIP152), a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), has emerged as a promising therapeutic agent in oncology. Its primary mechanism of action involves the induction of apoptosis in a variety of cancer cells. This technical guide provides a comprehensive overview of the function of this compound in promoting programmed cell death, intended for researchers, scientists, and drug development professionals. The document details the molecular pathways, summarizes key quantitative data, and provides methodologies for essential experiments to study its effects.

Core Mechanism of Action: Transcriptional Regulation and Apoptosis Induction

This compound exerts its pro-apoptotic effects by targeting the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). P-TEFb is crucial for the phosphorylation of the C-terminal domain of RNA Polymerase II (RNAPII), a critical step for productive transcriptional elongation of a multitude of genes, including those encoding short-lived anti-apoptotic proteins and oncoproteins.

By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII at serine 2 and serine 5 residues[1]. This blockade of transcriptional elongation leads to a rapid decline in the messenger RNA (mRNA) and subsequent protein levels of key survival factors that have short half-lives. Notably, the levels of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) and the oncoprotein c-Myc are significantly reduced following treatment with this compound[1][2][3][4]. The depletion of these critical survival proteins disrupts the delicate balance of pro- and anti-apoptotic signals within the cancer cell, ultimately tipping the scales towards programmed cell death.

The apoptotic cascade initiated by this compound is predominantly dependent on the activation of caspases, particularly caspase-3[5]. The process involves the cleavage of Poly (ADP-ribose) polymerase (PARP) and pro-caspase-3, leading to the execution phase of apoptosis[1][2][6].

Quantitative Analysis of this compound's Efficacy

The potency of this compound has been evaluated across a range of cancer cell lines, with half-maximal inhibitory concentration (IC50) values typically in the nanomolar range.

| Cell Line Type | Cancer Type | IC50 (nM) | Reference |

| Mantle Cell Lymphoma (MCL) & Diffuse Large B-cell Lymphoma (DLBCL) | Lymphoma | 32 - 172 | [5][7] |

| Multiple Myeloma (MM) | Multiple Myeloma | 36 - 78 | [1][2] |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 43 | [3] |

| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 74 | [3] |

Signaling Pathway of this compound-Induced Apoptosis

The following diagram illustrates the molecular cascade initiated by this compound, leading to apoptosis in cancer cells.

Caption: this compound induced apoptosis pathway.

Experimental Protocols

To facilitate further research into the pro-apoptotic functions of this compound, this section provides detailed methodologies for key experimental assays.

Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow Diagram:

Caption: Experimental workflow for Annexin V/PI staining.

Methodology:

-

Cell Treatment: Seed and treat cancer cells with the desired concentrations of this compound for the specified duration. Include a vehicle-treated control group.

-

Cell Harvesting:

-

For suspension cells, collect cells by centrifugation.

-

For adherent cells, collect the supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the floating and adherent cell populations.

-

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., at 300-600 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL[8].

-